molecular formula C12H13N3O B8386850 Pyrrolidin-1-yl-(1H-pyrrolo[2,3-b]pyridin-5-yl)-methanone

Pyrrolidin-1-yl-(1H-pyrrolo[2,3-b]pyridin-5-yl)-methanone

Cat. No.: B8386850
M. Wt: 215.25 g/mol
InChI Key: MUHCJWBXVVCPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-1-yl-(1H-pyrrolo[2,3-b]pyridin-5-yl)-methanone is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

pyrrolidin-1-yl(1H-pyrrolo[2,3-b]pyridin-5-yl)methanone

InChI

InChI=1S/C12H13N3O/c16-12(15-5-1-2-6-15)10-7-9-3-4-13-11(9)14-8-10/h3-4,7-8H,1-2,5-6H2,(H,13,14)

InChI Key

MUHCJWBXVVCPDB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C(=C2)C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-1-methanesulfonyl-1H-pyrrolo[2,3-b]pyridine (300 mg, 1.1 mmol), PdCl2(dppf) (55 mg, 0.07 mmol), and pyrrolidine (2 mL) in DMF (5 mL) was charged with CO balloon. The system was degassed with vacuum twice before it was heated to 80° C. for 6 h. The solution was cooled and poured into water. The aqueous solution was extracted with ethyl acetate (3×50 mL), the combined organic layers were dried over Na2SO4, and the solvent was removed by vacuum evaporation. The crude product was treated with 6N NaOH in MeOH for 2 h. MeOH was removed by evaporation. The aqueous solution was neutralized with 6N HCl to pH 8 and extracted with ethyl acetate. The combined organic layers were dried over Na2SO4 and the solvent was removed by vacuum evaporation to give a yellow solid (80 mg, 0.37 mmol, 34%), which was used directly for the next step. MS (ES+): m/e=216.1 (M+H); LC: 2.18 min.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
55 mg
Type
catalyst
Reaction Step One
Name
Yield
34%

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